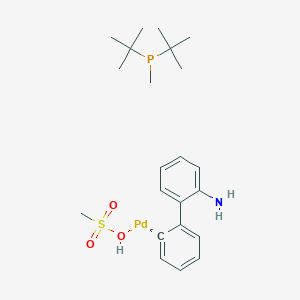
(t-Bu)2PMe-Pd-G3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonato (di-tert-butyl) methylphosphino (2-amino-1,1-biphenyl-2-yl) palladium (II), commonly referred to as (t-Bu)2PMe-Pd-G3, is a third-generation Buchwald precatalyst. This compound is widely used in various cross-coupling reactions, making it a valuable tool in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (t-Bu)2PMe-Pd-G3 involves the reaction of methanesulfonato (di-tert-butyl) methylphosphino with 2-amino-1,1-biphenyl-2-yl palladium (II). The reaction is typically carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the compound’s high purity and effectiveness as a catalyst .
Analyse Chemischer Reaktionen
Types of Reactions: (t-Bu)2PMe-Pd-G3 is primarily used in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: The compound acts as a catalyst in these reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. Common reagents used in these reactions include aryl halides, organometallic reagents, and bases .
Major Products Formed: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (t-Bu)2PMe-Pd-G3 is extensively used as a catalyst in cross-coupling reactions to form complex organic molecules. Its high efficiency and selectivity make it a preferred choice for synthesizing pharmaceuticals and fine chemicals .
Biology and Medicine: While its primary application is in organic synthesis, the compounds synthesized using this compound can have significant biological and medicinal applications. For instance, biaryl compounds are often found in various drugs and bioactive molecules .
Industry: In the industrial sector, this compound is used in the large-scale production of complex organic molecules. Its role as a catalyst in cross-coupling reactions makes it indispensable in the manufacture of pharmaceuticals, agrochemicals, and advanced materials .
Wirkmechanismus
(t-Bu)2PMe-Pd-G3 functions as a catalyst by facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The palladium center in the compound undergoes oxidative addition with aryl halides, followed by transmetalation with organometallic reagents, and finally reductive elimination to form the desired product . This catalytic cycle is highly efficient and allows for the formation of complex molecules under mild conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Methanesulfonato (di-tert-butyl) methylphosphino (2′-amino-1,1′-biphenyl-2-yl) palladium (II)
- Methanesulfonato (di-tert-butyl) methylphosphino (2-amino-1,1-biphenyl-2-yl) palladium (II)
- (t-Bu)2PhP Pd G3
Uniqueness: Compared to other similar compounds, (t-Bu)2PMe-Pd-G3 offers higher efficiency and selectivity in cross-coupling reactions. Its third-generation design provides enhanced stability and reactivity, making it a superior choice for complex organic synthesis .
Eigenschaften
Molekularformel |
C22H35NO3PPdS- |
|---|---|
Molekulargewicht |
531.0 g/mol |
IUPAC-Name |
ditert-butyl(methyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C12H10N.C9H21P.CH4O3S.Pd/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-8(2,3)10(7)9(4,5)6;1-5(2,3)4;/h1-6,8-9H,13H2;1-7H3;1H3,(H,2,3,4);/q-1;;; |
InChI-Schlüssel |
QWSMQKLCOKMRPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([1,1'-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12046488.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046515.png)
![Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12046521.png)
![7-(4-Bromobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12046523.png)
![9-Chloro-5-methyl-5-(4-nitrophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12046539.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12046554.png)

![1-heptyl-4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12046562.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B12046567.png)



amino}propanoic acid](/img/structure/B12046589.png)
